1-(2,2-Dimethylthiomorpholin-4-yl)-3-methoxypropan-2-ol
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Overview
Description
1-(2,2-Dimethylthiomorpholin-4-yl)-3-methoxypropan-2-ol is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with dimethyl groups and a methoxypropanol moiety
Preparation Methods
The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)-3-methoxypropan-2-ol typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,2-Dimethylthiomorpholin-4-yl)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethylthiomorpholin-4-yl)-3-methoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)-3-methoxypropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The thiomorpholine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxypropanol moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar compounds to 1-(2,2-Dimethylthiomorpholin-4-yl)-3-methoxypropan-2-ol include other thiomorpholine derivatives and compounds with similar functional groups. For example:
Thiomorpholine: A simpler structure without the dimethyl and methoxypropanol substitutions.
4-Methylthiomorpholine: A related compound with a single methyl substitution.
3-Methoxypropanol: A compound with a similar methoxypropanol moiety but lacking the thiomorpholine ring. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2,2-dimethylthiomorpholin-4-yl)-3-methoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S/c1-10(2)8-11(4-5-14-10)6-9(12)7-13-3/h9,12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJJYRXGLYVORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC(COC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602722-83-7 |
Source
|
Record name | 1-(2,2-dimethylthiomorpholin-4-yl)-3-methoxypropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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